4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole
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Overview
Description
4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving dibenzo[b,d]thiophene and diphenyl imidazole precursors in the presence of a catalyst such as copper iodide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole has several applications in scientific research:
Materials Science: Used as a building block for organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-2-imidazolethiol: Shares the imidazole core but differs in the thiol group.
Dibenzo[b,d]thiophene derivatives: Similar in the dibenzo[b,d]thiophene moiety but vary in other substituents.
Uniqueness
4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole is unique due to its combination of dibenzo[b,d]thiophene and imidazole structures, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C27H18N2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-dibenzothiophen-3-yl-2,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C27H18N2S/c1-3-9-18(10-4-1)25-26(29-27(28-25)19-11-5-2-6-12-19)20-15-16-22-21-13-7-8-14-23(21)30-24(22)17-20/h1-17H,(H,28,29) |
InChI Key |
PPRGNHYFGMSRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
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